molecular formula C19H26ClNO2 B4929190 (2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride

(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride

Cat. No.: B4929190
M. Wt: 335.9 g/mol
InChI Key: FEMFXOATFCCZFK-UHFFFAOYSA-N
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Description

(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride is a complex organic compound that combines the structural features of adamantane and pyridine derivatives. Adamantane is known for its rigid, diamond-like structure, while pyridine is a basic heterocyclic organic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(2-ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-3-16-17(5-4-11(2)20-16)22-19(21)18-14-7-12-6-13(9-14)10-15(18)8-12;/h4-5,12-15,18H,3,6-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMFXOATFCCZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OC(=O)C2C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the adamantane and pyridine derivatives. The adamantane moiety can be synthesized through a Lewis-acid catalyzed rearrangement procedure . The pyridine derivative, 2-Ethyl-6-methylpyridine, can be synthesized through various organic reactions, including alkylation and methylation of pyridine.

The final step involves the esterification of the adamantane carboxylic acid with the pyridine derivative, followed by the formation of the hydrochloride salt. This process typically requires the use of reagents such as thionyl chloride or oxalyl chloride for the activation of the carboxylic acid group, and a base such as triethylamine to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to increase the lipophilicity of the compound, enhancing its ability to cross cell membranes and interact with intracellular targets. The pyridine ring can engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride is unique due to the combination of the adamantane and pyridine moieties, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and interactions compared to other adamantane derivatives.

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